B1576466 Hepcidin

Hepcidin

Cat. No.: B1576466
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hepcidin, a 25-amino acid peptide hormone encoded by the HAMP gene, was first isolated from human urine in 2000 . Structurally, it contains four disulfide bonds, contributing to its stability and functional complexity . This compound is predominantly synthesized in the liver and serves as the central regulator of systemic iron homeostasis by binding to ferroportin (FPN), the sole iron exporter in mammalian cells, triggering its internalization and degradation . This mechanism reduces dietary iron absorption and limits iron release from macrophages and hepatocytes.

Beyond its iron-regulatory role, this compound exhibits antimicrobial properties, initially earning it the name "LEAP-1" (liver-expressed antimicrobial peptide) .

Properties

bioactivity

Antimicrobial

sequence

DTHFPIYIFCCGCCHRSKCGMCCKT

Origin of Product

United States

Scientific Research Applications

Introduction to Hepcidin

This compound is a peptide hormone produced primarily in the liver and plays a crucial role in regulating iron homeostasis. It is considered the central regulator of iron metabolism, influencing the absorption of iron from the intestine and its release from macrophages and liver stores. The discovery of this compound has led to significant advancements in understanding various iron-related disorders, including anemia and iron overload conditions.

Diagnosis of Iron Disorders

This compound levels serve as a biomarker for diagnosing various iron disorders. Elevated this compound levels are often associated with conditions like anemia of chronic disease (ACD) and inflammation, while low levels may indicate iron deficiency anemia (IDA). Studies have shown that measuring serum this compound can help differentiate between these conditions and guide treatment strategies .

Therapeutic Targeting

Research has focused on manipulating this compound levels to treat iron disorders:

  • This compound Agonists : These compounds aim to increase this compound levels to reduce iron absorption in cases of iron overload. Clinical trials are exploring the use of this compound mimetics as potential treatments for conditions such as hereditary hemochromatosis .
  • This compound Antagonists : In contrast, agents that lower this compound levels are being investigated for their potential to treat anemia by enhancing iron availability. This approach is particularly relevant for patients with ACD, where this compound levels are often elevated due to inflammatory cytokines .

Case Studies and Clinical Trials

Several case studies highlight the practical applications of this compound research:

  • Sickle Cell Anemia : A study conducted in Ghana assessed the relationship between this compound levels and genetic variants in sickle cell patients. Results indicated that higher serum this compound levels correlated with specific HAMP gene variants, suggesting a genetic influence on iron metabolism in this population .
  • Chronic Kidney Disease (CKD) : In children with CKD, elevated this compound levels were associated with increased inflammation markers (IL-6, TNF-α) and correlated negatively with hemoglobin levels. This suggests that managing this compound could be integral to treating anemia in CKD patients .

Role in Inflammation and Infection

This compound is also implicated in the body's response to infection and inflammation. Elevated this compound production during inflammatory states helps sequester iron, limiting its availability to pathogens. This mechanism is particularly relevant in conditions such as sepsis or chronic inflammatory diseases .

Potential in Cancer Therapy

Recent studies suggest that modulating this compound expression may have therapeutic implications in cancer treatment. By targeting the this compound-ferroportin axis, researchers aim to enhance the efficacy of certain chemotherapeutic agents by altering tumor microenvironments that rely on iron availability .

Table 1: Summary of this compound Applications

Application AreaDescriptionCurrent Research Focus
Diagnosis of Iron DisordersBiomarker for differentiating IDA from ACD and other disordersSerum level measurement as diagnostic tool
Therapeutic TargetingAgonists to increase or antagonists to decrease this compound levelsClinical trials for various conditions
Inflammation ResponseRole in sequestering iron during infectionsUnderstanding mechanisms in chronic diseases
Cancer TherapyModulating this compound to enhance chemotherapy efficacyTargeting iron metabolism pathways

Table 2: Case Studies Overview

Study FocusPopulationKey Findings
Sickle Cell AnemiaGhanaian patientsHigher serum this compound linked to specific genetic variants; implications for treatment
Chronic Kidney DiseasePediatric patientsElevated this compound correlated with inflammation; potential target for managing anemia
Infection/InflammationVarious populationsIncreased this compound during infections; role in limiting pathogen access to iron

Comparison with Similar Compounds

Key Differences :

  • Mechanism: this compound regulates iron via FPN interaction, while heparinoid targets coagulation pathways.
  • Clinical Use: this compound is linked to anemia and iron overload; heparinoid addresses localized inflammation and thrombosis .

Comparison with Iron-Regulatory Compounds

This compound operates within a network of proteins and synthetic agents that modulate iron metabolism.

Ferroportin Inhibitors

This compound’s primary action is antagonizing FPN. Synthetic FPN inhibitors (e.g., vamifeport) mimic this function but are designed for oral administration and longer half-lives. Unlike this compound, these small molecules bypass the need for HAMP gene expression, offering advantages in treating iron overload disorders .

Ferritin and Transferrin

Ferritin (iron storage protein) and transferrin (iron transporter) are biomarkers of iron status but lack regulatory roles. This compound integrates signals from these proteins to adjust systemic iron availability. For example, elevated ferritin in chronic inflammation upregulates this compound, exacerbating anemia by sequestering iron .

Minihepcidins

Minihepcidins (e.g., PR73) are truncated peptides retaining FPN-binding activity but with simplified structures (e.g., one disulfide bond vs. four in this compound). They exhibit prolonged stability (t1/2 > 2.5 hours vs. <2.5 minutes for native this compound) and potent in vivo efficacy in mouse models of hemochromatosis .

Cyclic this compound Analogs

Cyclization strategies (e.g., disulfide-bonded cyclo(CDTHFPIC)IF-CONH2) enhance proteolytic resistance. These analogs show bioactivity comparable to minihepcidins but require further optimization for clinical use .

Clinical Implications in Disease Contexts

This compound levels vary across pathologies, offering diagnostic and prognostic insights.

Anemias

  • Iron Deficiency Anemia (IDA) : this compound is suppressed (mean: 27–29 ng/mL) due to low iron stores, enabling increased dietary absorption. Vitamin D deficiency further reduces this compound, complicating IDA management .
  • Anemia of Chronic Disease (ACD) : Inflammation-driven this compound elevation (mean: 130 μg/L) restricts iron availability, correlating with CRP and ferritin levels .
  • β-Thalassemia : this compound is disproportionately low relative to iron overload (ferritin >2000 ng/mL), exacerbating ineffective erythropoiesis .

Table 2: this compound Levels in Hematologic Disorders

Condition This compound Level Ferritin Level Key Biomarkers References
Healthy Controls 29–36 ng/mL 50–150 ng/mL Normal CRP, Hb
IDA 27–29 ng/mL <30 ng/mL Low Hb, MCV
ACD >130 μg/L >300 ng/mL Elevated CRP
β-Thalassemia Low (vs. controls) >2000 ng/mL High TSAT, IL-6

Cancer

  • Liver Cancer: this compound mRNA is downregulated 43–47-fold in hepatocellular carcinoma (HCC), correlating with tumor aggressiveness .
  • Leukemia : Serum this compound is elevated in acute leukemia (AL) and post-hematopoietic cell transplantation (HCT), predicting poor outcomes .

Chronic Kidney Disease (CKD)

This compound accumulates in CKD due to reduced renal clearance, exacerbating anemia. High-flux dialysis reduces this compound levels by 30–40%, improving iron utilization .

Preparation Methods

Volumetric Absorptive Microsampling (VAMS) Extraction Protocol

A recent optimized protocol utilizes volumetric absorptive microsampling (VAMS) for simple, minimally invasive blood collection from finger pricks, followed by peptide extraction. The key steps include:

  • Sample Spiking and Collection: Fresh blood (22.5 µL) is spiked with this compound solution to achieve a defined concentration (e.g., 50 ng/mL). The microsampler tip is dipped into the sample to absorb a fixed volume and dried at room temperature for at least 2 hours.

  • Extraction Solvent Optimization: Using a design of experiments (DoE) approach, the extraction solvent was optimized to balance extraction efficiency and minimize coextraction of interfering blood components. Methanol and isopropanol were tested as organic modifiers, combined with volatile acids (formic acid, trifluoroacetic acid, trichloroacetic acid) at varying concentrations.

  • Optimal Extraction Medium: The best extraction results were obtained with a solvent mixture of 40:60:1 (v/v/v) isopropanol–water–trifluoroacetic acid. This composition maximized this compound peak area while minimizing matrix effects and color contamination from endogenous compounds. The reproducibility was satisfactory with a relative standard deviation (RSD) of 14.6% (n=4).

  • Extraction Procedure: Microsamplers were shaken in 200 µL of the optimized solvent for 5 minutes at 600 rpm and 20 °C, followed by vacuum filtration and reconstitution in acetonitrile–water–trifluoroacetic acid solution for analysis.

This VAMS-based method is advantageous as it avoids venipuncture, centrifugation, freezing, and complex multi-step preparation, enabling simpler and more accessible this compound quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Sample Preparation

LC-MS/MS is a widely used analytical technique for this compound quantification. Sample preparation steps are critical to ensure peptide stability and accurate measurement:

  • Avoidance of Glass Adsorption: this compound-25 strongly adsorbs to glass surfaces, causing poor repeatability. Use of silanized glassware or polypropylene containers (especially LoBind tubes and plates) is recommended to reduce peptide loss.

  • Protein Precipitation: Protein precipitation with acidified organic solvents is commonly employed. A 50:50 mixture of 22% trichloroacetic acid (TCA) and acetonitrile (ACN) effectively precipitates proteins while preventing this compound aggregation, thus stabilizing the peptide in serum samples.

  • Sample Storage and Stability: Studies show that this compound remains stable in polypropylene tubes and LoBind plates for up to 72 hours with minimal variation in concentration (see Table 1 below).

  • Concentration and Recovery: Spiking experiments with known this compound concentrations demonstrated high recovery rates (~99.9%) and low coefficients of variation, indicating reliable sample preparation and assay performance.

  • pH and Buffer Conditions: Maintaining an appropriate buffer pH during sample preparation and chromatography is essential to preserve the charge state and stability of this compound ions, improving detection sensitivity.

Data Tables Summarizing Key Preparation Parameters and Validation Results

Parameter Details / Results Reference
Optimal Extraction Solvent 40:60:1 (v/v/v) isopropanol–water–trifluoroacetic acid
Extraction Time and Conditions 5 min shaking at 600 rpm, 20 °C
Sample Volume for VAMS 25 µL blood with spiked this compound
Reproducibility (RSD) 14.6% (n=4)
This compound Stability in Storage (72 h) LoBind 96-well plate: 98% (1% CV), Regular tube: 99% (2% CV)
Recovery Rate ~99.9% ± 6.4% CV
Lower Limit of Quantitation (LLOQ) 0.25 nmol/L (CV <20%, S/N ≥10)
Preferred Sample Containers LoBind polypropylene tubes and plates

Research Findings and Methodological Insights

  • The preparation of this compound requires careful optimization to avoid peptide loss due to adsorption and to minimize matrix effects that can suppress ionization in mass spectrometry.

  • VAMS combined with optimized solvent extraction offers a streamlined, reproducible method for this compound preparation from small blood volumes, facilitating easier clinical and research sampling.

  • Protein precipitation using acidified organic solvents (TCA/ACN) stabilizes this compound in serum samples and improves assay sensitivity.

  • Avoiding glassware or using silanized glassware is critical due to this compound’s adsorption tendencies.

  • The choice of solvent, acid modifier, and sample container significantly affects extraction yield, peptide stability, and assay precision.

  • The optimized methods have been validated with quality control samples across a range of concentrations, demonstrating linearity, precision, and accuracy suitable for clinical research.

Q & A

Q. What is the primary physiological role of hepcidin in systemic iron metabolism, and how can its regulatory mechanisms be experimentally validated?

this compound, a liver-derived peptide hormone, regulates iron homeostasis by binding to the iron exporter ferroportin, triggering its internalization and degradation. This inhibits iron absorption in the intestines and iron release from macrophages. To validate its mechanisms, researchers often use in vitro models (e.g., hepatocyte cultures treated with IL-6 to induce this compound expression) and in vivo knockout mice lacking this compound or ferroportin. Quantitative PCR, ELISA, and immunohistochemistry are standard methods to measure this compound expression and downstream iron trafficking .

Q. How does inflammation modulate this compound expression, and what experimental approaches can dissect cytokine-specific effects?

Inflammatory cytokines, particularly IL-6, drive this compound synthesis via the JAK/STAT3 pathway. Experimental designs should include:

  • Cytokine-specific assays : Treat hepatic cell lines with recombinant IL-6, IL-1β, or TNF-α to compare this compound mRNA levels via RT-qPCR.
  • Pharmacological inhibition : Use STAT3 inhibitors (e.g., AG490) to block signaling and confirm pathway specificity.
  • Human studies : Measure serum this compound and IL-6 levels in patients with acute inflammation (e.g., sepsis) and correlate with hypoferremia markers (e.g., serum iron, transferrin saturation) .

Advanced Research Questions

Q. What statistical and methodological considerations are critical when analyzing this compound’s predictive value in clinical cohorts, such as chronic kidney disease (CKD) patients?

  • Cohort stratification : Baseline this compound levels should be adjusted for confounders like ferritin (iron stores), albumin (nutritional status), and eGFR (renal function). Multivariate linear regression models are essential to isolate this compound’s independent effects .
  • Endpoint definition : In longitudinal studies, censor this compound data at the initiation of iron therapy or erythropoiesis-stimulating agents (ESAs) to avoid confounding .
  • Assay variability : Use standardized ELISA kits with pre-analytical controls (e.g., freeze-thaw stability tests) to minimize batch-to-batch variability .

Q. How can contradictory findings on this compound’s role in anemia of chronic disease (ACD) be resolved through meta-analytical frameworks?

Contradictions often arise from heterogeneous study populations (e.g., varying comorbidities) or assay limitations. Methodological solutions include:

  • Systematic review protocols : Define strict inclusion criteria (e.g., only studies using mass spectrometry for this compound quantification).
  • Meta-regression : Adjust for covariates like CRP levels (inflammation) and iron supplementation status.
  • Sensitivity analysis : Exclude outliers (e.g., cancer patients with chemotherapy-induced anemia) to assess robustness .

Q. What are the limitations of current this compound quantification methods, and how can novel biosensor technologies address these gaps?

  • Existing challenges : Immunoassays (ELISA) suffer from cross-reactivity with prohormones, while mass spectrometry is costly and low-throughput.
  • Emerging solutions : Develop aptamer-based biosensors for real-time this compound monitoring in serum. Validate against gold-standard LC-MS/MS and assess inter-laboratory reproducibility .

Experimental Design & Data Interpretation

Q. How should researchers design animal models to study this compound’s tissue-specific effects in iron-overload disorders?

  • Transgenic models : Use liver-specific this compound knockout mice to isolate hepatic vs. systemic effects.
  • Dietary interventions : Pair high-iron diets with this compound agonists (e.g., minihepcidins) to evaluate rescue phenotypes.
  • Endpoint selection : Measure non-transferrin-bound iron (NTBI) and tissue iron deposition (Prussian blue staining) in the liver, heart, and pancreas .

Q. What controls are necessary when studying this compound in in vitro systems to ensure physiological relevance?

  • Cell line validation : Confirm hepatocyte (e.g., HepG2) responsiveness to IL-6 via STAT3 phosphorylation assays.
  • Iron chelation : Include deferoxamine-treated controls to mimic iron-deficient conditions.
  • Dose-response curves : Test this compound induction across a range of cytokine concentrations (e.g., 1–100 ng/mL IL-6) .

Data Contradiction & Hypothesis Refinement

Q. Why do some studies report this compound as a negative acute-phase reactant in certain inflammatory contexts?

Discrepancies may arise from:

  • Timing of sampling : this compound peaks 24–48 hours post-inflammatory stimulus; late-phase sampling may miss transient spikes.
  • Comorbidities : In CKD, uremic toxins blunt cytokine signaling, reducing this compound responsiveness. Stratify analyses by comorbidities .

Methodological Tables

Table 1. Key Covariates to Adjust for in this compound Clinical Studies

CovariateRationaleAdjustment Method
Serum FerritinConfounds this compound-iron store relationshipMultivariate regression
eGFRRenal clearance affects this compound levelsStratification by CKD stage
AlbuminInflammation/nutritional status markerLinear regression

Table 2. Comparison of this compound Quantification Methods

MethodSensitivity (ng/mL)ThroughputCostLimitations
ELISA0.5–10HighLowCross-reactivity
LC-MS/MS0.1–5LowHighRequires specialized training

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.